5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole
Description
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-16(12-2-3-14-15(10-12)18-23-17-14)20-6-1-5-19(7-8-20)13-4-9-22-11-13/h2-3,10,13H,1,4-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHNPCIGJXDTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=NSN=C3C=C2)C4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole typically involves multi-step organic reactions. One common method starts with the preparation of the oxolan-3-yl group, which is then reacted with 1,4-diazepane under controlled conditions to form the intermediate product. This intermediate is subsequently subjected to a carbonylation reaction to introduce the carbonyl group. Finally, the benzothiadiazole moiety is incorporated through a cyclization reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the diazepane and benzothiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted benzothiadiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that 5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole exhibits potential antimicrobial properties. The mechanism of action may involve interaction with bacterial cell membranes or inhibition of essential metabolic pathways. Research has shown that compounds with similar structural features often exhibit significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Initial findings suggest that it may modulate cellular pathways involved in cancer progression. For instance, compounds containing the benzothiadiazole moiety have demonstrated activity against various cancer cell lines, including those associated with glioblastoma and breast cancer . The ability to induce apoptosis in cancer cells is a critical area of ongoing research.
Synthesis and Structural Analogues
The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity of the final product.
Related Compounds
Several structurally similar compounds have been synthesized to explore their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(Oxolan-3-yl)-4-(thiophene-2-carbonyl)-1,4-diazepane | Contains a thiophene ring instead of benzothiadiazole | Unique electronic properties due to thiophene |
| 3-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl] benzonitrile | Features a benzonitrile moiety | Different reactivity due to nitrile group |
| 1-(Oxolan-3-yl)-4-(furan-2-carbonyl)-1,4-diazepane | Incorporates a furan ring | Distinct reactivity and potential biological activity |
These analogues help elucidate the structure-activity relationship (SAR) that contributes to the biological efficacy of these compounds.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. A notable study highlighted the synthesis and evaluation of similar compounds which demonstrated significant cytotoxicity against cancer cell lines . In vivo studies using genetically modified models have also shown promising results regarding the anti-diabetic properties of related oxadiazole derivatives .
Mechanism of Action
The mechanism of action of 5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .
Comparison with Similar Compounds
Structural Similarities and Differences
Core Structure Comparison :
- Target Compound: Features a fused 2,1,3-benzothiadiazole system, distinguishing it from non-fused 1,2,3-thiadiazoles (e.g., 4-phenyl-5-aryloxy/thio-1,2,3-thiadiazoles described in ). The fused aromatic system enhances planarity and electronic delocalization, which may influence binding to biological targets or materials science applications.
- Analogues from : Non-fused 1,2,3-thiadiazoles with aryloxy (e.g., 3a-e) or arylthio (e.g., 6a-j) substituents at position 3. These lack the diazepane-carbonyl and oxolan moieties, resulting in simpler electronic profiles and reduced steric bulk .
Substituent Effects :
Analogues from :
- Synthesized via substitution reactions using 5-chloro-1,2,3-thiadiazole derivatives (e.g., 2) with phenols/thiophenols in DMF/NaH. This method is efficient for aryloxy/thio derivatives but lacks the complexity required for diazepane or oxolan incorporation .
Physicochemical and Pharmacological Properties
Electronic Properties :
- The benzothiadiazole core in the target compound is strongly electron-withdrawing, which may stabilize charge-transfer interactions absent in non-fused thiadiazoles.
- Aryloxy/thio substituents in analogues (e.g., 3a-e , 6a-j ) offer moderate electron-donating/withdrawing effects, but lack the conformational diversity of diazepane and oxolan .
Solubility and Bioavailability :
- The diazepane and oxolan groups likely improve aqueous solubility compared to purely aromatic analogues, which may suffer from poor bioavailability due to high lipophilicity.
Data Table: Key Comparisons
| Property | Target Compound | Analogues (e.g., 3a-e, 6a-j) |
|---|---|---|
| Core Structure | Fused 2,1,3-benzothiadiazole | Non-fused 1,2,3-thiadiazole |
| Key Substituents | Diazepane-carbonyl, oxolan-3-yl | Aryloxy, arylthio |
| Synthetic Complexity | High (multi-step functionalization) | Moderate (single-step substitution) |
| Solubility | Likely higher (polar groups) | Lower (aromatic substituents) |
| Conformational Flexibility | High (diazepane ring) | Low (rigid aryl groups) |
| Bioactivity Potential | Broad (kinase inhibition, CNS targets) | Narrower (antimicrobial focus) |
Biological Activity
5-[4-(Oxolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting relevant research findings and case studies.
- IUPAC Name : 2,1,3-benzothiadiazol-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
- Molecular Formula : C16H20N4O2S
- Molecular Weight : 332.42 g/mol
- CAS Number : 2310224-17-8
Biological Activity Overview
The biological activity of benzothiadiazole derivatives has been extensively studied. The specific compound has shown potential in various pharmacological applications:
Antioxidant and Anti-inflammatory Activities
Research indicates that benzothiadiazole derivatives can exhibit significant antioxidant and anti-inflammatory properties. For instance, a related study synthesized benzothiazole derivatives and evaluated their antioxidant capabilities using the ABTS assay. Compounds similar to this compound demonstrated IC50 values indicative of effective radical scavenging activity .
Anticonvulsant Activity
A study focused on benzothiazole derivatives containing oxadiazole moieties revealed that certain compounds exhibited anticonvulsant properties. The synthesized derivatives were tested in vivo using seizure models, showing promising results in reducing seizure durations compared to control substances like phenytoin . This suggests that the compound could be a candidate for further investigation in epilepsy treatment.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in inflammatory pathways or neuronal excitability. For example:
- COX Inhibition : Some benzothiadiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzothiadiazole derivatives:
Q & A
Q. Key Steps
- Intermediate Preparation : Start with 4,7-dibromo-2,1,3-benzothiadiazole, which can be functionalized via coupling reactions.
- Coupling Conditions : Use PdCl₂(PPh₃)₂ in anhydrous THF at 70°C under nitrogen for 12 hours to attach thienyl or aryl groups .
How can the stereochemistry and purity of the oxolan-3-yl-diazepane fragment be validated?
Advanced Structural Characterization
The oxolan-3-yl-diazepane group requires rigorous stereochemical analysis due to potential conformational flexibility. Methods include:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as applied to pyrazoline derivatives in ) .
- NMR Spectroscopy : Compare experimental ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations).
- HPLC-MS : Confirm purity (>95%) using reverse-phase chromatography coupled with mass spectrometry .
What experimental designs are suitable for studying mechanochromic luminescence (MCL) in benzothiadiazole derivatives?
Advanced Application Focus
Benzothiadiazole-based donor-acceptor systems exhibit MCL due to reversible crystal-to-amorphous transitions under mechanical stress. Design experiments to:
- Induce Polymorphism : Crystallize the compound under varied solvents/temperatures to obtain polymorphic or pseudopolymorphic forms .
- Characterize MCL : Use fluorescence microscopy to track emission color changes (e.g., green → yellow → orange) upon grinding or compression. Correlate results with single-crystal XRD data to link structural rearrangements (e.g., thienyl group rotation) to optical shifts .
How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Advanced Data Analysis
Discrepancies between experimental and theoretical NMR data often arise from solvation effects or dynamic conformations. Mitigation strategies:
- Solvent Screening : Acquire NMR spectra in deuterated DMSO, CDCl₃, and THF to assess solvent-dependent shifts.
- Dynamic NMR (DNMR) : Detect slow conformational exchanges (e.g., in diazepane rings) by variable-temperature NMR .
- DFT Optimization : Use Gaussian or ORCA to model solvent effects and Boltzmann-weighted conformer populations .
What methodologies optimize the coupling efficiency of the 1,4-diazepane-carbonyl group?
Advanced Synthetic Optimization
The diazepane-carbonyl linkage is prone to steric hindrance. Improve yield by:
- Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or Ni(COD)₂ for cross-couplings involving bulky fragments.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 120°C in DMF) .
- Protecting Groups : Temporarily protect reactive amines (e.g., Boc groups) to prevent side reactions during coupling .
How do pseudopolymorphic forms affect the compound’s bioactivity or material properties?
Advanced Structure-Property Analysis
Pseudopolymorphs (solvates/hydrates) can alter solubility, stability, and intermolecular interactions. Experimental approaches:
- Thermogravimetric Analysis (TGA) : Quantify solvent loss in pseudopolymorphs (e.g., 5–10% weight loss below 150°C).
- Dissolution Testing : Compare solubility profiles in PBS (pH 7.4) and simulated gastric fluid.
- Biological Assays : Test polymorph-dependent inhibition of target enzymes (e.g., CYP450 isoforms) using fluorescence-based assays .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Process Chemistry
Scale-up hurdles include low yields in cross-coupling steps and purification difficulties. Solutions:
- Flow Chemistry : Implement continuous flow reactors for Pd-catalyzed steps to enhance reproducibility .
- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Crystallization Engineering : Use anti-solvent precipitation (e.g., water addition to DMSO) to improve yield and purity .
How can computational tools predict the compound’s photophysical properties?
Advanced Computational Modeling
Time-dependent DFT (TD-DFT) and molecular dynamics (MD) simulations can predict absorption/emission spectra. Workflow:
Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy.
Excited-State Calculations : Apply CAM-B3LYP with solvent corrections (e.g., PCM model for DCM).
Validation : Compare computed λmax with experimental UV-vis data (e.g., 450–550 nm for benzothiadiazoles) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
